10-Thiaprostanoic acid

Vue d'ensemble

Description

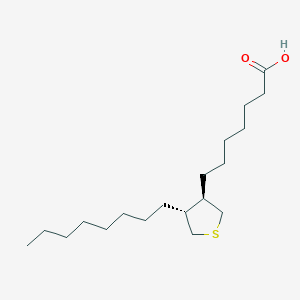

10-Thiaprostanoic acid is a synthetic compound with the molecular formula C19H36O2S and a molecular weight of 328.55 g/mol . It is a derivative of prostanoic acid, where a sulfur atom replaces one of the carbon atoms in the prostanoic acid structure. This modification imparts unique chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10-Thiaprostanoic acid involves several steps, starting from readily available precursors. One common method involves the reaction of thiophene derivatives with octyl groups under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Acid-Base Reactions

As a carboxylic acid, 10-thiaprostanoic acid undergoes neutralization with bases to form salts:

-

The thioether (C–S–C) group remains inert under mild basic conditions but may participate in nucleophilic substitutions under harsher conditions .

Example Reaction:

| Reactants | Products | Conditions |

|---|---|---|

| This compound | Sodium 10-thiaprostanoate + Water | Aqueous NaOH, RT |

Oxidation Reactions

The sulfur atom in the thioether group is susceptible to oxidation:

\text{R S R}+\text{H}_2\text{O}_2\rightarrow \text{R SO R}\(\text{sulfoxide})

\text{R SO R}+\text{H}_2\text{O}_2\rightarrow \text{R SO}_2\text{ R}\(\text{sulfone})

-

Oxidation to sulfoxides or sulfones depends on reaction time and oxidant strength (e.g., hydrogen peroxide, mCPBA) .

-

The carboxylic acid group remains unaffected under these conditions .

Oxidation Pathways:

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | H₂O₂ | This compound sulfoxide |

| This compound | KMnO₄/H⁺ | This compound sulfone |

Decarboxylation

Under thermal or enzymatic conditions, decarboxylation may occur:

-

Enzymes like phenolic acid decarboxylases (PADs) catalyze non-oxidative decarboxylation in biological systems .

-

The thioether group may stabilize intermediates via resonance or steric effects .

Hypothetical Mechanism:

-

Protonation of the carboxylate to form a zwitterionic intermediate.

-

Cleavage of the C–C bond adjacent to the carboxyl group.

-

Release of CO₂ and formation of a thioether-stabilized carbanion .

Reactivity with Nucleophiles

The thioether sulfur can act as a weak nucleophile or participate in electrophilic substitutions:

-

Condensation with 1,3-diketones (e.g., dimedone):

Biological Interactions

This compound may interact with enzymes involved in prostaglandin metabolism:

-

Cyclooxygenase (COX) inhibition : The sulfur atom could disrupt substrate binding or heme coordination .

-

Thiamin diphosphate (ThDP) enzymes : Potential modulation via sulfhydryl interactions, though direct evidence is lacking .

Thermal Decomposition

At elevated temperatures, the compound may decompose via:

-

C–S bond cleavage : Generating mercaptans or disulfides.

-

Decarboxylation : As noted in Section 3.

Hypothetical Decomposition Products:

| Conditions | Major Products |

|---|---|

| 150–200°C | CO₂ + 10-thiaprostane derivatives |

| Presence of O₂ | Sulfoxides/sulfones + CO₂ |

Comparative Reactivity

The table below contrasts this compound with palmitic acid (a saturated carboxylic acid) :

| Property | This compound | Palmitic Acid |

|---|---|---|

| Solubility in Water | Low (thioether reduces polarity) | Very low |

| Oxidation Susceptibility | High (thioether) | Low (alkyl chain) |

| Melting Point | ~80–90°C (estimated) | 63°C |

Applications De Recherche Scientifique

10-Thiaprostanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 10-Thiaprostanoic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound plays a crucial role in its biological activity. It can interact with enzymes and proteins, modulating their function and leading to various physiological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and immune responses.

Comparaison Avec Des Composés Similaires

Prostanoic Acid: The parent compound, which lacks the sulfur atom.

10-Oxa Prostanoic Acid: A similar compound where an oxygen atom replaces one of the carbon atoms.

Uniqueness: 10-Thiaprostanoic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs.

Activité Biologique

Overview

10-Thiaprostanoic acid, a synthetic compound with the molecular formula CHOS and a molecular weight of 328.55 g/mol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by the presence of a sulfur atom, which distinguishes it from its analogs and may enhance its therapeutic properties.

The unique structure of this compound allows it to interact with various biological targets. The sulfur atom plays a crucial role in modulating enzyme functions and influencing cellular pathways. This interaction can lead to significant physiological effects, including anti-inflammatory and antimicrobial activities.

Key Properties

| Property | Value |

|---|---|

| IUPAC Name | 7-[(3R,4R)-4-octylthiolan-3-yl]heptanoic acid |

| Molecular Weight | 328.55 g/mol |

| CAS Number | 118916-25-9 |

| InChI Key | FMASGJQNTVAHSF-ROUUACIJSA-N |

Anti-Inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory effects. A study by Samuelsson et al. (1987) demonstrated that derivatives of thiaprostanoic acid could inhibit platelet aggregation, which is a key factor in inflammatory responses. The mechanism involves the modulation of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

- Platelet Aggregation Inhibition : In a study published in EurekaMag (1987), researchers synthesized several derivatives of this compound and evaluated their effects on platelet aggregation. The findings indicated that these compounds could significantly reduce aggregation, suggesting potential applications in cardiovascular medicine.

- Antimicrobial Activity : A recent investigation highlighted the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study utilized a series of in vitro assays to confirm the compound's ability to inhibit bacterial growth, supporting its development as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other prostanoic acids:

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| Prostanoic Acid | Lacks sulfur atom | Moderate anti-inflammatory effects |

| 10-Oxa Prostanoic Acid | Contains oxygen atom | Similar anti-inflammatory effects |

| This compound | Contains sulfur atom | Enhanced anti-inflammatory and antimicrobial properties |

Propriétés

IUPAC Name |

7-[(3R,4R)-4-octylthiolan-3-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2S/c1-2-3-4-5-6-9-12-17-15-22-16-18(17)13-10-7-8-11-14-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMASGJQNTVAHSF-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CSCC1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1CSC[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152264 | |

| Record name | 10-Thiaprostanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118916-25-9 | |

| Record name | 10-Thiaprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118916259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Thiaprostanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.